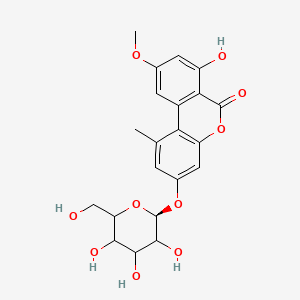
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether is a derivative of Alternariol, a mycotoxin produced by fungi of the genus Alternaria. This compound is found in common edible crops and is known for its genotoxic properties, particularly its ability to inhibit the activity of various DNA-topoisomerases, leading to an increase in DNA strand breaks.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether involves the conjugation of Alternariol-9-methyl Ether with glucose. This process can be achieved through enzymatic or chemical glycosylation. In enzymatic glycosylation, glycosyltransferases are used to transfer glucose from a donor molecule to Alternariol-9-methyl Ether. Chemical glycosylation typically involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of Alternaria fungi on suitable substrates. The fungi produce Alternariol-9-methyl Ether, which can then be extracted and subjected to glycosylation to obtain the desired compound .
化学反応の分析
Types of Reactions
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
科学的研究の応用
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of glycosylated mycotoxins.
Biology: Investigated for its genotoxic effects and its role in the metabolism of mycotoxins in plants and fungi.
Medicine: Studied for its potential anticancer properties due to its ability to inhibit DNA-topoisomerases and induce DNA strand breaks.
Industry: Used in the development of analytical methods for detecting mycotoxins in food and feed.
作用機序
The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether involves the inhibition of DNA-topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound increases the rate of DNA strand breaks, leading to genotoxic effects. This mechanism is similar to that of other Alternariol derivatives.
類似化合物との比較
Similar Compounds
Alternariol: The parent compound, known for its genotoxic properties.
Alternariol-9-methyl Ether: A methylated derivative with similar genotoxic effects.
Alternariol-3-sulfate: A sulfate conjugate with different metabolic properties.
Uniqueness
3-O-beta-D-Glucopyranosyl Alternariol-9-methyl Ether is unique due to its glycosylation, which affects its solubility, stability, and metabolic pathways. This glycosylation can influence the compound’s bioavailability and toxicity, making it distinct from its non-glycosylated counterparts.
特性
分子式 |
C21H22O10 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
7-hydroxy-9-methoxy-1-methyl-3-[(2S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22O10/c1-8-3-10(29-21-19(26)18(25)17(24)14(7-22)31-21)6-13-15(8)11-4-9(28-2)5-12(23)16(11)20(27)30-13/h3-6,14,17-19,21-26H,7H2,1-2H3/t14?,17?,18?,19?,21-/m1/s1 |
InChIキー |
UXFHGJBARUQTBN-UZIMKMPXSA-N |
異性体SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O[C@H]4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
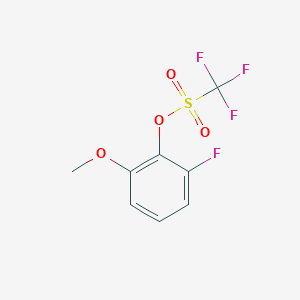
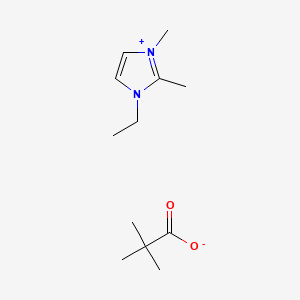
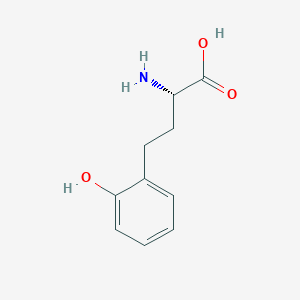
![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
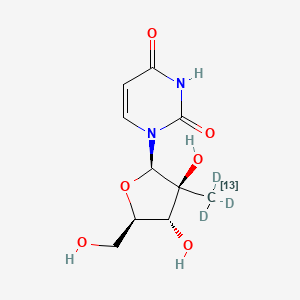
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
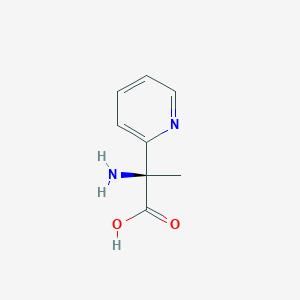
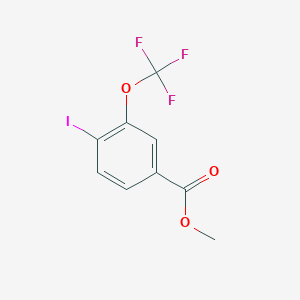
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
